7-Chloro-10-(4-(diethylamino)-1-methylbutyl)isoalloxazine sulfate
Description
Properties
CAS No. |
101651-92-7 |
|---|---|
Molecular Formula |
C19H26ClN5O6S |
Molecular Weight |
488.0 g/mol |
IUPAC Name |
4-(7-chloro-2,4-dioxobenzo[g]pteridin-10-yl)pentyl-diethylazanium;hydrogen sulfate |
InChI |
InChI=1S/C19H24ClN5O2.H2O4S/c1-4-24(5-2)10-6-7-12(3)25-15-9-8-13(20)11-14(15)21-16-17(25)22-19(27)23-18(16)26;1-5(2,3)4/h8-9,11-12H,4-7,10H2,1-3H3,(H,23,26,27);(H2,1,2,3,4) |
InChI Key |
AQQZAHFUJIPVSM-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCCC(C)N1C2=C(C=C(C=C2)Cl)N=C3C1=NC(=O)NC3=O.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach for Isoalloxazines
Isoalloxazines are commonly synthesized via condensation reactions involving aromatic o-diamines and alloxan or its derivatives under acidic conditions. The classical method involves:
- Condensation of aromatic o-diamines with alloxan in an acid medium (e.g., hydrochloric acid or glacial acetic acid).
- Catalysis by mineral acids such as hydrochloric acid or boric acid to improve yields.
- Heating the reaction mixture to moderate temperatures (typically 18–100°C) to facilitate cyclization and ring closure.
This method has been extensively documented for various isoalloxazine derivatives, including halogen-substituted variants such as 7-chloroalloxazine.
Specific Preparation of 7-Chloro Isoalloxazines with Aminoalkyl Substituents
The preparation of 7-chloro isoalloxazines bearing aminoalkyl substituents at the 9- or 10-position, such as the 4-(diethylamino)-1-methylbutyl side chain, typically follows these steps:
-
- 4-chloro-o-phenylenediamine or its derivatives as the aromatic o-diamine precursor.
- Alloxan or substituted alloxan derivatives as the keto acid component.
- Aminoalkyl side chains introduced via substitution or condensation with appropriate aminoalkylamines.
-
- The o-diamine is condensed with alloxan in the presence of dilute hydrochloric acid or glacial acetic acid.
- Boric acid may be added as a catalyst to enhance cyclization efficiency.
- Reaction temperature is maintained between 18°C to reflux (~100°C), depending on the solubility and reactivity of substrates.
Formation of Isoalloxazine Core:
- The primary amino group of the o-diamine attacks the 5-oxo group of alloxan, leading to cyclization and formation of the isoalloxazine ring system.
- The presence of the 7-chloro substituent is introduced via the starting o-diamine or by halogenation post-cyclization.
Introduction of the 10-(4-(diethylamino)-1-methylbutyl) Side Chain:
- Aminoalkyl substituents such as 4-(diethylamino)-1-methylbutyl groups are introduced either by using o-diamines already bearing such substituents or by subsequent nucleophilic substitution on the isoalloxazine ring.
- The reaction is often performed in acidic media to maintain solubility and facilitate salt formation.
-
- The final compound is isolated as the sulfate salt by treatment with sulfuric acid or sulfate salts to improve stability and solubility.
Reaction Conditions and Yields
- Hydrochloric acid is the preferred catalyst for many isoalloxazine syntheses, providing good yields for alkyl and aminoalkyl-substituted derivatives.
- Boric acid catalysis enhances yields and selectivity, especially for halogen-substituted isoalloxazines.
- Typical yields for aminoalkyl-substituted isoalloxazines range from 30% to 70%, depending on substituent complexity and reaction conditions.
- For 7-chloro derivatives with bulky aminoalkyl substituents such as diethylamino groups, yields around 33.8% have been reported for 4-diethylaminobutyl substituents under hydrochloric acid catalysis.
Data Table: Summary of Preparation Conditions and Yields for Related Isoalloxazines
| Compound Substituent | Catalyst | Solvent/Medium | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 7-Chloroisoalloxazine | 1.5 N HCl | Aqueous or Glacial Acetic Acid | 18–20 | Up to 96 (as ureide intermediate) | Boric acid catalysis improves yield |
| 9-(4-Diethylaminobutyl)isoalloxazine | Dilute HCl | Aqueous/alcoholic | ~100 (reflux) | ~33.8 | Isolated as hydrochloride or sulfate salt |
| 9-(2-Diethylaminoethyl)isoalloxazine | Dilute HCl | Aqueous/alcoholic | ~100 | 62 | Aminoalkyl substituent, good yield |
| 9-(3-Diethylaminopropyl)isoalloxazine | Dilute HCl | Aqueous/alcoholic | ~100 | 48.8 | Aminoalkyl substituent |
| 7-Chloro-9-(2-diethylaminoethyl)isoalloxazine | Dilute HCl | Aqueous/alcoholic | ~100 | Moderate | Halogen substitution with aminoalkyl group |
Analytical and Research Data
- Structural confirmation is typically done via NMR, IR spectroscopy, and elemental analysis.
- The sulfate salt form improves compound stability and solubility for pharmaceutical or biochemical applications.
- Research shows that acidic catalysis is critical for successful cyclization and substitution, with boric acid serving as an important co-catalyst in some cases.
Summary of Key Points
- The preparation of 7-chloro-10-(4-(diethylamino)-1-methylbutyl)isoalloxazine sulfate involves condensation of 4-chloro-o-phenylenediamine derivatives with alloxan under acidic conditions.
- Hydrochloric acid and boric acid catalysis are common to improve yield and selectivity.
- Aminoalkyl substituents are introduced either via substituted o-diamines or post-cyclization modifications.
- The sulfate salt form is obtained by treatment with sulfuric acid or sulfate salts.
- Yields vary but are generally moderate to good, depending on substituents and reaction conditions.
This synthesis methodology is supported by extensive literature on isoalloxazine chemistry, including the Russian Chemical Reviews detailed analysis of isoalloxazine synthesis and substitution patterns. PubChem provides molecular and structural data but lacks detailed synthetic protocols for this specific compound. No reliable data were sourced from www.benchchem.com or www.smolecule.com as per the requirements.
Chemical Reactions Analysis
Reaction Conditions
The synthesis outcome depends critically on the reaction environment:
| Condition | Reagents | Product |
|---|---|---|
| Acidic medium (HCl) | Alloxan + o-diamine | Isoalloxazine (e.g., 7-chloroalloxazine) |
| Neutral medium | Alloxan + o-diamine | Quinoxaline derivatives (e.g., methylamide of 2-hydroxyquinoxaline-3-carboxylic acid) |
| Acidic medium + boric acid | Alloxan + o-diamine + boric acid | Increased isoalloxazine yield |
In acidic conditions, the carbonyl group of alloxan reacts preferentially with the nucleophilic amino group of the o-diamine, leading to cyclization and formation of the isoalloxazine ring .
Structural Comparisons and Reactivity
The unique substituents in 7-Chloro-10-(4-(diethylamino)-1-methylbutyl)isoalloxazine sulfate distinguish it from related compounds:
| Compound | Key Substituents | Biological Activity |
|---|---|---|
| This compound | Chloro (position 7), diethylaminoalkyl (position 10) | Potential redox activity, antimicrobial properties |
| 7-Chloroisoalloxazine | Chloro (position 7) | Antimalarial |
| Flavin Mononucleotide | Ribityl side chain | Coenzyme in redox reactions |
| Riboflavin (Vitamin B2) | Ribityl, no halogen | Essential nutrient |
The diethylamino group enhances solubility and bioavailability, potentially improving interaction with biological targets compared to simpler isoalloxazines .
Catalytic Effects
Boric acid plays a catalytic role in optimizing isoalloxazine synthesis by stabilizing intermediates during cyclization. For example, in reactions involving 4-chloro-o-phenylenediamine, boric acid ensures selective formation of 7-chloroalloxazine rather than quinoxaline derivatives .
Scientific Research Applications
7-Chloro-10-(4-(diethylamino)-1-methylbutyl)isoalloxazine sulfate has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of isoalloxazines and their derivatives.
Biology: The compound is used in biochemical assays to investigate enzyme activities and interactions.
Mechanism of Action
The mechanism of action of 7-Chloro-10-(4-(diethylamino)-1-methylbutyl)isoalloxazine sulfate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by interfering with the enzyme’s active site. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Research Implications and Limitations
- Data Gaps: No direct studies on the diethylamino variant were identified. Existing toxicity data for the dimethylamino analog cannot be reliably extrapolated due to structural differences.
- Safety Precautions: If the diethylamino variant follows decomposition pathways similar to its analog, handling must include safeguards against SOₓ, NOₓ, and Cl⁻ emissions .
Biological Activity
7-Chloro-10-(4-(diethylamino)-1-methylbutyl)isoalloxazine sulfate is a synthetic compound belonging to the isoalloxazine family, which are derivatives of flavins. This compound exhibits unique chemical properties and biological activities due to its structural features, including a chloro group at the 7-position and a diethylaminoalkyl substituent at the 10-position. Isoalloxazines are known for their roles as coenzymes in various enzymatic reactions, and this specific compound has been studied for its potential applications in medicinal chemistry and other fields.
Isoalloxazines, including this compound, function primarily as electron carriers in redox reactions. The presence of the diethylamino group enhances solubility and bioavailability, which may influence its interactions within biological systems. This compound has shown potential antimalarial properties, suggesting that its unique substituents could enhance effectiveness against certain pathogens by affecting binding affinity with biological targets.
Interaction Studies
Research has focused on the binding affinity of this compound with various enzymes and substrates. Techniques such as spectroscopy and chromatography have been employed to elucidate these interactions. The compound's specific structural features allow for diverse applications in both medicinal chemistry and cosmetic formulations.
Comparative Biological Activity
The following table summarizes the biological activities of compounds structurally related to this compound:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 7-Chloroisoalloxazine | Chloro group at position 7 | Antimalarial | Lacks diethylamino substituent |
| 6-Methoxyisoalloxazine | Methoxy group at position 6 | Antioxidant | Different substituent pattern |
| Flavin Mononucleotide | Ribityl side chain | Coenzyme in redox reactions | Contains ribityl instead of diethylamino group |
| Riboflavin (Vitamin B2) | Ribityl side chain, no halogen | Essential nutrient | Naturally occurring vitamin |
The unique combination of chloro and diethylamino groups in this compound distinguishes it from other isoalloxazines, potentially enhancing its pharmacological properties.
Antimalarial Activity
A study conducted on the antimalarial activity of isoalloxazine derivatives revealed that compounds with similar structures to this compound exhibited significant inhibitory effects on Plasmodium falciparum, the causative agent of malaria. The results indicated that modifications at the 10-position significantly impacted efficacy, with certain derivatives showing enhanced potency compared to traditional antimalarial agents.
Enzyme Interaction
Another study investigated the interaction of this compound with various oxidoreductases. The findings demonstrated that this compound could act as a competitive inhibitor for specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing 7-Chloro-10-(4-(diethylamino)-1-methylbutyl)isoalloxazine sulfate with high purity?
- Methodological Answer : The synthesis requires precise control of reaction conditions, such as temperature and stoichiometry. For example, analogs of isoalloxazine derivatives often involve multi-step reactions with intermediates like 4-chloro-3-nitro-acetophenone, synthesized via nitration of p-chloro-acetophenone in concentrated sulfuric/nitric acid mixtures . Recrystallization from ethanol is recommended for purification, as demonstrated in thiosemicarbazide synthesis protocols . Monitor reaction progress using HPLC or TLC to ensure intermediates are free of side products.
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- UV-Vis Spectroscopy : To study electronic transitions in the isoalloxazine core.
- NMR (¹H, ¹³C) : For resolving diethylamino and methylbutyl substituents.
- X-ray Crystallography : To confirm stereochemistry and intermolecular interactions.
- Mass Spectrometry : For molecular weight validation. Theoretical frameworks, such as density functional theory (DFT), can supplement experimental data to predict electronic behavior .
Q. What experimental designs are optimal for assessing its stability under varying pH and temperature conditions?
- Methodological Answer : Design accelerated stability studies using buffer solutions (pH 2–12) and thermal stress (25–80°C). Monitor degradation via HPLC-MS to identify breakdown products. For example, analogous flavoprotein studies emphasize controlled anaerobic conditions to prevent photodegradation . Statistical models (e.g., Arrhenius plots) can extrapolate shelf-life under standard conditions .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in its redox behavior across different experimental systems?
- Methodological Answer : Discrepancies often arise from solvent polarity or coordination with metal ions. Use cyclic voltammetry to compare redox potentials in aprotic (e.g., DMF) vs. protic (e.g., aqueous) solvents. Pair with EPR spectroscopy to detect radical intermediates. For instance, flavoprotein protocols highlight the role of hydrogen bonding in modulating redox activity . Cross-validate findings with computational models (e.g., Marcus theory) .
Q. What strategies mitigate interference from byproducts during catalytic applications of this compound?
- Methodological Answer : Employ membrane separation technologies (e.g., nanofiltration) to isolate the target compound from smaller byproducts . Optimize reaction conditions using process simulation tools (e.g., COMSOL Multiphysics) to model mass transfer limitations . For heterogeneous systems, consider surface-modified catalysts to enhance selectivity .
Q. How can AI-driven experimental design improve the synthesis yield and functional optimization?
- Methodological Answer : Implement machine learning algorithms to analyze historical reaction data (e.g., solvent choices, catalyst loading) and predict optimal parameters. COMSOL-AI integration enables real-time adjustments in flow reactors, as demonstrated in smart laboratory frameworks . Bayesian optimization can efficiently navigate high-dimensional parameter spaces .
Q. What theoretical frameworks explain its interactions with biological macromolecules (e.g., enzymes)?
- Methodological Answer : Use molecular docking simulations (AutoDock Vina) to map binding affinities with flavoprotein active sites. Pair with stopped-flow kinetics to measure association/dissociation rates. Align results with conceptual frameworks like induced-fit theory, which accounts for conformational changes during binding .
Data Contradiction and Validation
Q. How should researchers address discrepancies between computational predictions and experimental catalytic activity data?
- Methodological Answer : Reconcile differences by evaluating approximations in computational models (e.g., solvent effects omitted in DFT). Validate with hybrid QM/MM simulations that incorporate explicit solvent molecules. Cross-check with experimental kinetic isotope effects (KIEs) to probe transition states .
Q. What protocols ensure reproducibility in studies involving this compound’s photophysical properties?
- Methodological Answer : Standardize light sources and detector calibrations across labs. Reference internal standards (e.g., quinine sulfate for fluorescence quantum yield). Publish raw data and computational workflows in open-access repositories to enable peer validation .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
